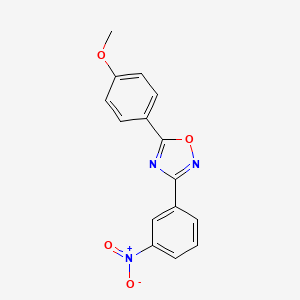

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)15-16-14(17-22-15)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWCSKAFDFBAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351418 | |

| Record name | 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331989-77-6 | |

| Record name | 5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331989-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-(4-methoxyphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole when using an amine.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA to exert anti-cancer effects.

Materials Science: Its electronic properties allow it to function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric nature of substituents significantly influences molecular properties. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups

- Analog 1 : 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole (, Compound 17) lacks a nitro group, resulting in lower polarity and higher logP (~3.2 vs. ~3.5 for the target) .

- Analog 2 : 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole () features a para-nitro group, which may reduce steric hindrance compared to the target’s meta-nitro substituent .

Molecular Weight and logP

| Compound | Molecular Weight (g/mol) | logP |

|---|---|---|

| Target Compound | 297.28 | ~3.5 |

| 3-(4-Methoxyphenyl)-5-phenyl analog | 287.29 | ~3.2 |

| 3-(4-Nitrophenyl)-5-(2-phenylethyl) | 295.30 | 4.7 |

| Borane complex 60 () | 375.26 | N/A |

The target’s balanced logP (~3.5) suggests moderate solubility, suitable for drug-like properties, while the higher logP of ’s analog (4.7) indicates greater lipophilicity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Synthetic Challenges : Bulky substituents (e.g., quinuclidinylmethyl in ) reduce yields, necessitating optimized protocols for similar derivatives .

Activity Correlations : Nitro groups correlate with antimicrobial and anticancer activities, while methoxy groups may improve CNS-targeted drug profiles .

Biological Activity

5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Name: 5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Molecular Formula: CHNO

- Molecular Weight: 232.21 g/mol

Biological Activity Overview

The biological activity of 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been evaluated in various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Cytotoxicity Studies: The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action: Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through activation of p53 and caspase pathways. This suggests that it may disrupt the cell cycle and promote programmed cell death .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis via p53 activation |

| HeLa | 2.41 | Caspase pathway activation |

| A549 | Not specified | Potential cell cycle disruption |

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Activity Against Mycobacterium tuberculosis: Research indicates that derivatives of oxadiazoles can exhibit activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The compound's structure allows for interactions that inhibit bacterial growth effectively .

Case Studies

- Study on Apoptotic Induction : In a study involving MCF-7 cells, treatment with 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole resulted in significant increases in apoptotic markers such as cleaved caspase-3 and PARP. This study highlighted the compound's potential as a lead for developing new anticancer therapies .

- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against various bacterial strains. It was found to inhibit growth at concentrations lower than those required for traditional antibiotics, suggesting potential for treating resistant infections .

Q & A

Q. What are the standard synthetic routes for 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions using precursors like substituted amidoximes or nitriles. For example, coupling 4-methoxyphenylamidoxime with 3-nitrobenzoic acid derivatives in the presence of a dehydrating agent (e.g., POCl₃) under reflux conditions yields the oxadiazole ring . HPLC purification is often employed to isolate high-purity products (40–63% yields) . Optimized protocols emphasize temperature control and reagent stoichiometry to minimize by-products.

Q. How do substituents (methoxy and nitro groups) influence the compound’s physicochemical properties?

The 4-methoxyphenyl group enhances electron density via resonance, while the 3-nitrophenyl group introduces electron-withdrawing effects. This polarity gradient increases dipole moments, affecting solubility in polar solvents (e.g., DMSO) and stability under acidic conditions. Computational studies (e.g., Multiwfn) reveal localized electron density around the nitro group, correlating with reactivity in nucleophilic substitution .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by nitro/methoxy groups) .

- HRMS : Validates molecular weight (C₁₅H₁₁N₃O₄, exact mass 297.22 g/mol) .

- FTIR : Identifies key functional groups (C-O-C stretch at 1250 cm⁻¹ for methoxy; NO₂ asymmetric stretch at 1520 cm⁻¹) .

Q. What are the primary biological activities reported for this oxadiazole derivative?

Preclinical studies highlight apoptosis induction in cancer cells (e.g., MX-1 tumor models) via caspase activation . Antimicrobial activity against Gram-positive bacteria (MIC ~2–8 µg/mL) is also noted, likely due to nitro group-mediated membrane disruption .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s bioactivity?

- Substitution at Position 5 : Replacing the methoxyphenyl with pyridyl groups enhances solubility and target affinity (e.g., 5-(pyridin-2-yl) derivatives show 3-fold higher cytotoxicity) .

- Nitro Group Reduction : Converting NO₂ to NH₂ improves metabolic stability but may reduce antibacterial efficacy due to decreased electrophilicity .

- Heterocycle Fusion : Condensing with triazolo-thiadiazoles (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) broadens interaction with fungal targets like 14α-demethylase .

Q. What computational tools predict interaction mechanisms with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies binding to TIP47, an IGF-II receptor chaperone, explaining anticancer activity . Density Functional Theory (DFT) calculations (Gaussian 03) model electrostatic potential surfaces, guiding SAR for enzyme inhibition .

Q. How do contradictory bioactivity results (e.g., cell line specificity) inform experimental design?

Discrepancies in cytotoxicity (e.g., activity in breast cancer T47D vs. inactivity in lung cancer A549) suggest target heterogeneity. Researchers should:

- Validate target expression (e.g., qPCR for TIP47) across cell lines.

- Use isogenic cell pairs (wild-type vs. CRISPR-edited) to confirm mechanism .

- Perform transcriptomics to identify resistance pathways.

Q. What strategies improve synthetic yields and scalability?

- Continuous Flow Reactors : Reduce reaction times and improve heat transfer for cyclization steps (yields ↑20–30%) .

- Catalyst Screening : Cs₂CO₃ outperforms NaH in coupling reactions (e.g., 90% yield for borane-oxadiazole complexes) .

- By-Product Analysis : LC-MS monitoring identifies hydrolyzed intermediates, enabling pH optimization .

Methodological Guidance

Q. How to resolve spectral ambiguities in NMR analysis?

- NOESY/ROESY : Differentiates para-methoxy substituents from ortho/meta isomers via spatial correlations.

- 13C DEPT : Assigns quaternary carbons (e.g., oxadiazole C2 at ~165 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.